molecular formula C14H19N3O2 B13909940 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine

2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine

Cat. No.: B13909940
M. Wt: 261.32 g/mol
InChI Key: MNMXBZRLJWYUMC-UHFFFAOYSA-N
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Description

2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a dimethylphenoxy moiety, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine typically involves multiple steps, starting with the preparation of the oxadiazole ring One common method involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions The dimethylphenoxy moiety can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with an alkyl halide

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to more reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides, alkyl groups, or other aromatic moieties.

Scientific Research Applications

2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and other functional groups may bind to active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-triazol-3-yl)-N-methylethan-1-amine
  • 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-thiadiazol-3-yl)-N-methylethan-1-amine

Uniqueness

Compared to similar compounds, 2-(5-((3,4-Dimethylphenoxy)methyl)-1,2,4-oxadiazol-3-yl)-N-methylethan-1-amine may exhibit unique chemical reactivity and biological activity due to the presence of the oxadiazole ring. This structural feature can influence the compound’s stability, solubility, and interaction with molecular targets, making it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

2-[5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]-N-methylethanamine

InChI

InChI=1S/C14H19N3O2/c1-10-4-5-12(8-11(10)2)18-9-14-16-13(17-19-14)6-7-15-3/h4-5,8,15H,6-7,9H2,1-3H3

InChI Key

MNMXBZRLJWYUMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)CCNC)C

Origin of Product

United States

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